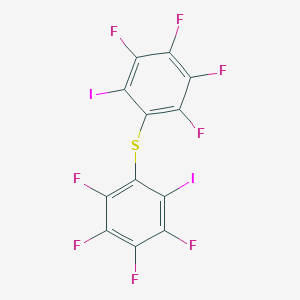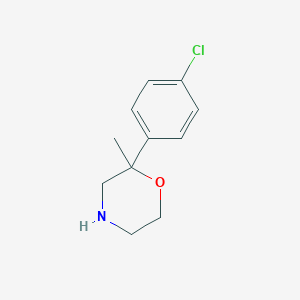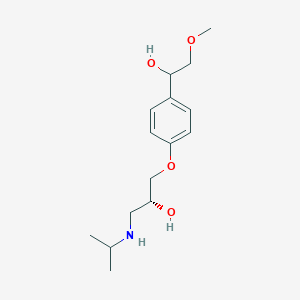
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.
作用機序
Carvedilol works by blocking beta-adrenergic receptors in the heart, reducing the effects of the stress hormone adrenaline. This leads to a decrease in heart rate and blood pressure, which can help improve cardiac function in patients with heart failure and hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to block alpha-adrenergic receptors, which may contribute to its vasodilatory effects.
生化学的および生理学的効果
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to improve endothelial function and reduce platelet aggregation, which may help prevent cardiovascular events such as heart attack and stroke.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, making it a useful tool for studying cardiovascular diseases. However, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments. Its effects may be influenced by factors such as age, sex, and comorbidities, which may make it difficult to generalize findings to the wider population.
将来の方向性
There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol. One area of interest is the potential use of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further research is needed to better understand the mechanisms underlying 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol's cardioprotective effects and to develop more effective treatments for cardiovascular diseases. Finally, studies are needed to investigate the long-term effects of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol on cardiovascular outcomes and to identify patient populations that may benefit most from treatment with 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol.
Conclusion:
In conclusion, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol is a widely prescribed medication for the treatment of heart failure, hypertension, and angina. It has several biochemical and physiological effects that contribute to its cardioprotective effects. While 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments, it remains a useful tool for studying cardiovascular diseases. There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, including its potential use in the treatment of other diseases and the development of more effective treatments for cardiovascular diseases.
科学的研究の応用
Carvedilol has been extensively studied for its efficacy in treating various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce mortality rates in patients with hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to have antioxidant properties, which may contribute to its cardioprotective effects.
特性
CAS番号 |
110458-46-3 |
|---|---|
製品名 |
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol |
分子式 |
C15H25NO4 |
分子量 |
283.36 g/mol |
IUPAC名 |
(2R)-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1 |
InChIキー |
OFRYBPCSEMMZHR-UHFFFAOYSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)C(COC)O)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
同義語 |
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2R)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2S)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'S,2S)-isomer 3-HMPIP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



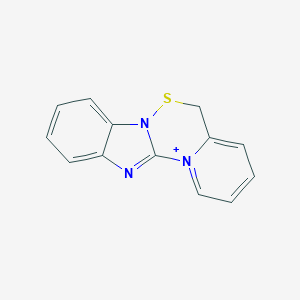
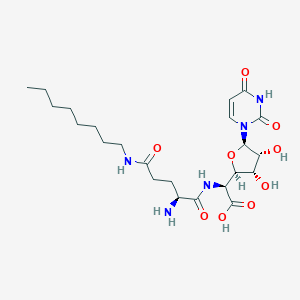

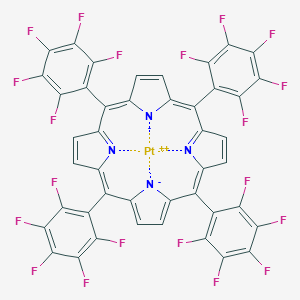
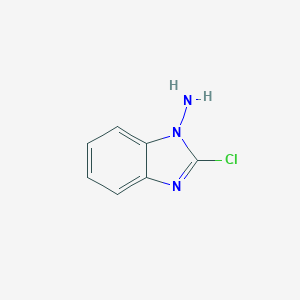
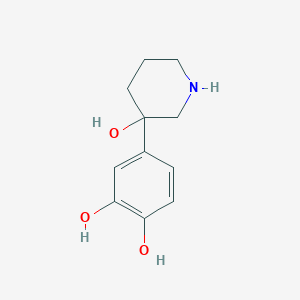

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
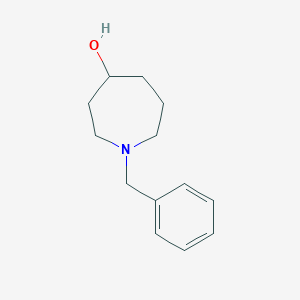
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

